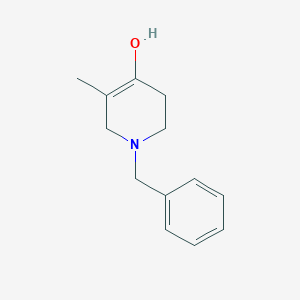

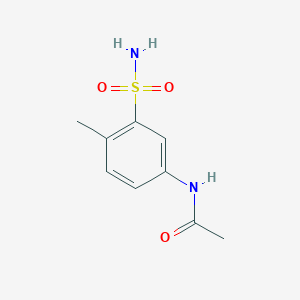

(4r)-4-Cyclohexylmethyl-d-glutamic acid hcl

Descripción general

Descripción

(4r)-4-Cyclohexylmethyl-d-glutamic acid hcl is a useful research compound. Its molecular formula is C12H22ClNO4 and its molecular weight is 279.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomass Conversion to Glutamic Acid

Glutamic acid (Glu) has emerged as a significant feedstock for the production of bulk chemicals, recognized as one of the top twelve chemicals derivable from biomass. Research focusing on the conversion of wheat dried distillers grains with solubles (DDGS), a byproduct of ethanol production, into Glu has shown promising outcomes. Through enzymatic and dilute acid hydrolysis methods, Glu yields of up to 70% have been achieved, presenting an innovative avenue for industrial Glu production from biomass sources (Sari et al., 2014).

Neurotoxicity and Cell Viability

The solubility challenges of l-glutamic acid in water have led to the recommendation of its reconstitution in hydrochloric acid (HCl) for experimental use. However, studies have shown that HCl, even at low concentrations, may impact the pH of cell culture mediums and affect cell activity. This is particularly relevant in neurotoxicity assays using human neuroblastoma cell lines, where the neurotoxic effects of glutamate reconstituted in HCl were found to be comparable to those of HCl alone (Croce et al., 2013).

Role in Blood Coagulation

Post-translational modification of glutamic acid to 4-carboxyglutamate plays a crucial role in blood coagulation by facilitating the binding of calcium ions. This modification is also associated with diseases such as bone resorption, osteoporosis, papilloma, and plaque atherosclerosis. The development of a machine learning model to predict 4-carboxyglutamate sites highlights the significance of this modification in human health and disease (Shah & Khan, 2020).

Corrosion Inhibition

Research into the inhibition effect of glutamic acid on the corrosion of aluminum in HCl solution has provided insights into its potential industrial applications. Glutamic acid acts as a mixed-type inhibitor, with studies showing increased inhibition efficiency with higher concentrations of Glu. The adsorption of Glu molecules on the metal surface forms a stable chelate, offering a cost-effective method for corrosion control (Zapata-Loría & Pech-Canul, 2014).

Diagnostic Imaging

(4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) is a PET imaging agent used for the detection of various cancers, metastasis, multiple sclerosis, and drug resistance in chemotherapy. Its synthesis and quality control are critical for ensuring its effectiveness and safety in clinical use. The creation of reference standards for nonradioactive stereoisomers of FSPG aids in the development of analytical methods for its quality assurance (Shih et al., 2020).

Propiedades

IUPAC Name |

(2R,4R)-2-amino-4-(cyclohexylmethyl)pentanedioic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h8-10H,1-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRQYYUPDCXYCY-DHTOPLTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(CC(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Benzyloxycarbonylamino-3-(2-carboxy-ethoxy)-2-(2-carboxy-ethoxymethyl)-propoxy]-propionic acid](/img/structure/B3114179.png)

![Benzo[c][1,2,5]oxadiazole-4-carbonitrile](/img/structure/B3114187.png)

![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)